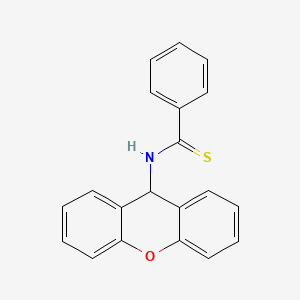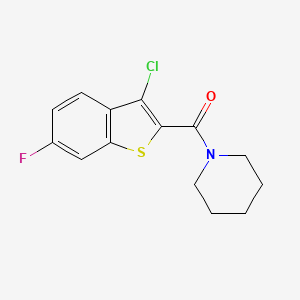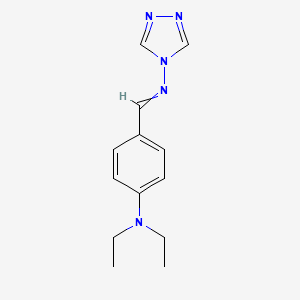![molecular formula C21H27N5O B5552419 4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5552419.png)
4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine is a useful research compound. Its molecular formula is C21H27N5O and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.22156050 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Platelet Aggregation Inhibition
Piperazinyl-glutamate-pyrimidines, which share structural features with the compound , have been studied for their potential as P2Y12 antagonists. These compounds, including modifications at the pyrimidine and piperidine moieties, exhibit potent inhibition of platelet aggregation. This research highlights the role of such structures in developing new therapeutic agents for conditions where platelet aggregation is a concern, such as thrombosis and cardiovascular diseases (Parlow et al., 2009).
Antimicrobial Activity
Compounds derived from pyrimidine and piperazine structures, including those similar to 4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, have been explored for their antimicrobial properties. Research into novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives has shown that some of these compounds possess significant antimicrobial activity, underscoring the potential of such chemical frameworks in the development of new antimicrobial agents (Ammar et al., 2004).
Antineoplastic Applications
The metabolism of Flumatinib, a compound that includes a 4-methyl-piperazin-1-ylmethyl group similar to the structure , has been studied in chronic myelogenous leukemia (CML) patients. This research is part of the effort to understand the pharmacokinetics and metabolic pathways of novel antineoplastic tyrosine kinase inhibitors, with the aim of developing more effective treatments for CML (Gong et al., 2010).
Anti-Angiogenic and DNA Cleavage Activities
Research into novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has revealed significant anti-angiogenic and DNA cleavage activities. These findings suggest that such compounds could have potential as anticancer agents by inhibiting the formation of blood vessels (angiogenesis) necessary for tumor growth and by directly interacting with DNA to induce cancer cell death (Kambappa et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-phenyl-1-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c27-20(17-18-7-3-1-4-8-18)25-15-13-24(14-16-25)19-9-10-22-21(23-19)26-11-5-2-6-12-26/h1,3-4,7-10H,2,5-6,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOBOTKZIBJSTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5552341.png)
![3-[(4-Bromobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5552351.png)
![2-{[(3,4-dimethoxybenzylidene)amino]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5552361.png)
![N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide](/img/structure/B5552368.png)

![5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5552392.png)
![Ethyl 5-acetyl-2-[(4-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B5552402.png)
![2-[2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride](/img/structure/B5552409.png)
![9-(1,3-benzothiazol-2-yl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552414.png)


![3-[(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-4-ethylpiperazin-2-one](/img/structure/B5552425.png)


